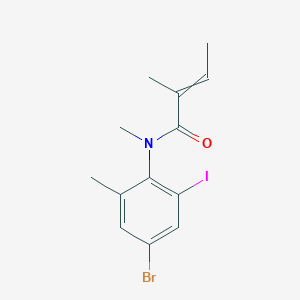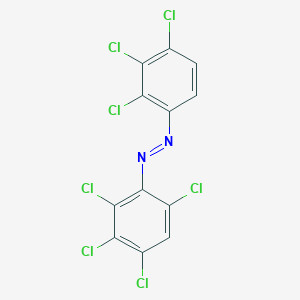
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is an organic compound that belongs to the class of diazenes. Diazenes are characterized by the presence of a nitrogen-nitrogen double bond. This compound features two aromatic rings substituted with multiple chlorine atoms, which can significantly influence its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene typically involves the reaction of appropriate chlorinated aniline derivatives with nitrosating agents. The reaction conditions often include acidic or basic environments to facilitate the formation of the diazene linkage.
Industrial Production Methods
Industrial production methods for such compounds may involve large-scale nitration and reduction processes, followed by diazotization and coupling reactions. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
化学反応の分析
Types of Reactions
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the nitrogen-nitrogen double bond, leading to the formation of amines.
Substitution: The chlorine atoms on the aromatic rings can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield chlorinated quinones, while reduction could produce chlorinated anilines.
科学的研究の応用
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of (E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene involves its interaction with specific molecular targets. The compound’s effects are mediated through its ability to form reactive intermediates that can interact with biological macromolecules, such as proteins and DNA. The pathways involved may include oxidative stress and disruption of cellular processes.
類似化合物との比較
Similar Compounds
- (E)-1-(2,4,6-Trichlorophenyl)-2-(2,4,6-trichlorophenyl)diazene
- (E)-1-(2,3,5,6-Tetrachlorophenyl)-2-(2,3,5,6-tetrachlorophenyl)diazene
Uniqueness
(E)-1-(2,3,4,6-Tetrachlorophenyl)-2-(2,3,4-trichlorophenyl)diazene is unique due to its specific pattern of chlorine substitution, which can influence its reactivity and interactions with other molecules. This unique substitution pattern may result in distinct chemical and biological properties compared to other diazenes.
特性
CAS番号 |
923027-09-2 |
|---|---|
分子式 |
C12H3Cl7N2 |
分子量 |
423.3 g/mol |
IUPAC名 |
(2,3,4,6-tetrachlorophenyl)-(2,3,4-trichlorophenyl)diazene |
InChI |
InChI=1S/C12H3Cl7N2/c13-4-1-2-7(10(18)8(4)16)20-21-12-6(15)3-5(14)9(17)11(12)19/h1-3H |
InChIキー |
HWYWCFBHPORIEZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1N=NC2=C(C(=C(C=C2Cl)Cl)Cl)Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


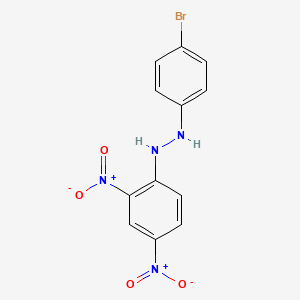
![Naphtho[2,1-b]furan-2-acetamide, 1,2-dihydro-2-phenyl-](/img/structure/B14195815.png)
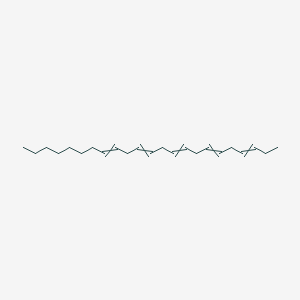
![6-(4-Ethylphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14195823.png)
![2,6-Bis[(triphenylmethyl)amino]heptanedinitrile](/img/structure/B14195830.png)
![4,4'-{[4-(2-Bromoethoxy)phenyl]azanediyl}dibenzaldehyde](/img/structure/B14195835.png)
![5-(Bromomethyl)-2-methoxy-1,3-bis[(propan-2-yl)oxy]benzene](/img/structure/B14195849.png)
![4-Ethoxy-6-(4-fluoro-2-methylphenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14195860.png)
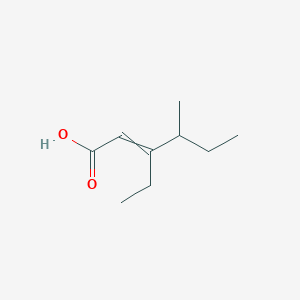

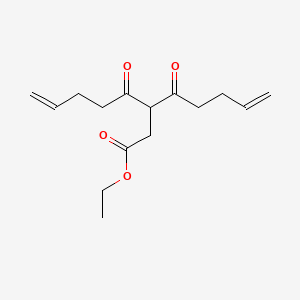
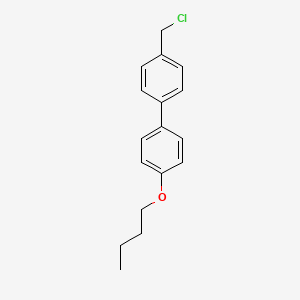
![2-{5-Chloro-2-[(4-chloro-2-fluorophenyl)methoxy]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14195878.png)
